molecular formula C8H4F4O3S B6611089 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride CAS No. 2866319-28-8

4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride

Cat. No.: B6611089
CAS No.: 2866319-28-8
M. Wt: 256.18 g/mol
InChI Key: UHFJNRCCUOILOE-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride is an organic compound that features both trifluoromethyl and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

4-(2,2,2-Trifluoroacetyl)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroacetyl)benzene-1-sulfonyl fluoride involves the covalent modification of target molecules. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of a stable sulfonyl enzyme derivative. This modification can inhibit the activity of enzymes by blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzene-1-sulfonyl chloride
  • α,α,α-Trifluoro-p-toluenesulfonyl chloride

Uniqueness

The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3S/c9-8(10,11)7(13)5-1-3-6(4-2-5)16(12,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFJNRCCUOILOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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